4Z-Nonen-1-al - 4,5-d2
CAS No.:
Cat. No.: VC0213317
Molecular Formula: C9H14D2O
Molecular Weight: 142.235
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14D2O |
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Molecular Weight | 142.235 |
Introduction
Chemical Structure and Nomenclature
4Z-Nonen-1-al - 4,5-d2 is a nine-carbon aldehyde with a Z-configuration double bond at the C4 position and deuterium atoms specifically incorporated at positions 4 and 5. The chemical formula is C9H14D2O, representing a nonenol with two hydrogen atoms replaced by deuterium atoms.
The compound name can be broken down as follows:
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"4Z" indicates a cis (Z) configuration double bond at the 4th carbon position
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"Nonen" refers to the nine-carbon chain with one double bond
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"1-al" denotes an aldehyde functional group at position 1
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"4,5-d2" specifies deuteration at positions 4 and 5
The systematic IUPAC name would be (Z)-4,5-dideuterio-non-4-enal. The compound features a Z-configuration similar to other biologically important unsaturated aldehydes such as (Z)-dec-4-enal .
Physical and Chemical Properties
Physical Properties
The physical properties of 4Z-Nonen-1-al - 4,5-d2 are expected to be similar to its non-deuterated analog with slight modifications due to the deuterium isotope effect. The following table presents the estimated physical properties:
Property | Value | Notes |
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Molecular Weight | 142.24 g/mol | Calculated based on C9H14D2O |
Physical State | Colorless to pale yellow liquid | At standard temperature and pressure |
Boiling Point | ~175-180°C | Slightly higher than non-deuterated analog due to isotope effect |
Density | ~0.85 g/cm³ | Estimated based on similar aldehydes |
Refractive Index | ~1.44-1.46 | Estimated based on similar aldehydes |
Solubility | Poorly soluble in water, soluble in organic solvents | Similar to other medium-chain aldehydes |
Chemical Properties
The chemical reactivity of 4Z-Nonen-1-al - 4,5-d2 is dominated by:
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The aldehyde functionality at C1, which undergoes typical carbonyl reactions including nucleophilic addition
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The C=C double bond at the C4 position with Z stereochemistry
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The deuterium atoms at positions 4 and 5, which exhibit a kinetic isotope effect
The deuterium labeling at positions 4 and 5 creates a significant kinetic isotope effect, particularly in reactions involving these positions. The breaking of C-D bonds requires more energy than C-H bonds, typically resulting in slower reaction rates at these positions .
Synthesis Methods
Site-Specific Deuteration Approaches
The synthesis of 4Z-Nonen-1-al - 4,5-d2 requires methods that allow for selective deuteration at positions 4 and 5 while maintaining the Z-configuration of the double bond. Several approaches can be employed:
Stereoselective Synthesis Using Deuterated Building Blocks
Another approach involves using deuterated building blocks in combination with stereoselective coupling reactions:
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Wittig reaction using a deuterated Wittig reagent
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Sonogashira coupling followed by stereoselective reduction, similar to methods used in specialized aldehyde synthesis
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Z-selective Lindlar hydrogenation of deuterated alkynes to produce the desired Z-configuration
Stereochemical Control in Synthesis
Maintaining the Z-configuration of the double bond presents a significant challenge in the synthesis of 4Z-Nonen-1-al - 4,5-d2. Methods for ensuring Z-selectivity include:
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Transition metal-catalyzed isomerization of terminal alkenes, which can be adapted for deuterated substrates
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Nickel-catalyzed stereodivergent isomerization processes as described in the literature for similar structures
For example, a Ni(COD)2/dppf catalyst system can be employed for Z-selective isomerization of terminal alkenes, potentially adaptable to the synthesis of 4Z-Nonen-1-al - 4,5-d2 .
Analytical Characterization
NMR Spectroscopy
NMR spectroscopy provides crucial information for confirming the structure and deuterium incorporation in 4Z-Nonen-1-al - 4,5-d2. The expected 1H NMR spectrum would show:
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Aldehyde proton (CHO) signal at approximately δ 9.7 ppm
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Absence or significant reduction of signals corresponding to H4 and H5 due to deuterium substitution
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Characteristic coupling patterns for the Z-configured double bond
The 2H (deuterium) NMR would show signals at the positions corresponding to C4 and C5, confirming deuterium incorporation.
Mass Spectrometry
Mass spectrometry is particularly valuable for deuterium-labeled compounds. The expected mass spectrum would show:
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Molecular ion peak at m/z 142, corresponding to C9H14D2O
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Fragment patterns distinct from the non-deuterated analog, with fragments containing the deuterium atoms showing a +2 mass shift
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Characteristic aldehyde fragmentation patterns
Chromatographic Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using methods similar to those employed for unsaturated aldehydes and related compounds can be used to analyze 4Z-Nonen-1-al - 4,5-d2 . Multiple reaction monitoring (MRM) transitions specific to the deuterated compound can be employed for sensitive and selective detection.
Applications in Research
Metabolic and Mechanistic Studies
The site-specific deuteration at positions 4 and 5 makes 4Z-Nonen-1-al - 4,5-d2 valuable for:
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Studying metabolic pathways of unsaturated aldehydes
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Investigating reaction mechanisms involving these positions
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Measuring kinetic isotope effects in enzymatic and chemical reactions
As noted in research on similar compounds, selective deuteration at specific positions can provide insight into reaction mechanisms and metabolic transformations .
Oxidative Stability Studies
Site-specific deuteration at positions prone to oxidation can significantly alter the oxidative stability of compounds. For unsaturated aldehydes, deuteration at allylic positions (such as position 5 in this compound) can reduce susceptibility to oxidation .
This property makes 4Z-Nonen-1-al - 4,5-d2 potentially valuable for studying oxidation mechanisms and developing stabilized versions of biologically active compounds. Research on polyunsaturated fatty acids has demonstrated that deuteration at bis-allylic sites can prevent oxidative damage linked to various diseases .
Use as Internal Standards
Deuterated compounds are extensively used as internal standards in analytical methods, particularly for quantitative analysis using mass spectrometry. The +2 mass shift of 4Z-Nonen-1-al - 4,5-d2 compared to its non-deuterated analog makes it suitable as an internal standard for quantifying the natural compound in complex matrices.
Comparison with Related Compounds
4Z-Nonen-1-al - 4,5-d2 belongs to a family of unsaturated aldehydes that includes important flavor and fragrance compounds. The table below compares it with related compounds:
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